Nepetoidin B

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

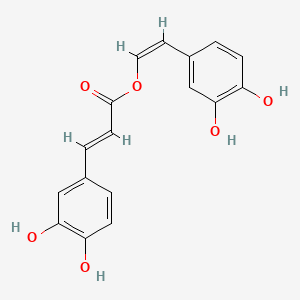

[(Z)-2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-10,18-21H/b6-3+,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFUVWXGQWUGX-DGEKEWMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O/C=C\C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nepetoidin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

Nepetoidin B, a naturally occurring caffeic acid derivative, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the discovery, natural origins, and biological mechanisms of this compound. It includes detailed experimental protocols for its isolation and synthesis, a comprehensive summary of its known biological activities with available quantitative data, and a thorough examination of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Discovery and Structural Elucidation

This compound was first isolated in 1975 from Plectranthus caninus[1]. It exists as two stereoisomers, (Z,E)-Nepetoidin B and (E,E)-Nepetoidin B. The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Characterization

The chemical structure of this compound consists of two caffeic acid moieties linked by an ester bond. The arrangement of these moieties gives rise to the (Z,E) and (E,E) isomers.

Spectroscopic Data

The structural confirmation of this compound is based on the following 1H and 13C NMR data, typically acquired in deuterated acetone (acetone-d6) or dimethyl sulfoxide (DMSO-d6).

Table 1: 1H and 13C NMR Data for this compound (E,E)-1 isomer in acetone-d6 and DMSO-d6 [2]

| Position | 1H Chemical Shift (ppm) in acetone-d6 | 13C Chemical Shift (ppm) in acetone-d6 | 1H Chemical Shift (ppm) in DMSO-d6 | 13C Chemical Shift (ppm) in DMSO-d6 |

| 1 | - | 127.4 | - | 125.4 |

| 2 | 7.23 (d, J=2.0 Hz) | 115.9 | 7.12 (d, J=2.0 Hz) | 115.4 |

| 5 | 6.91 (m) | 116.4 | 6.69 (m) | 115.8 |

| 6 | 6.79 (m) | 119.3 | 6.79 (d, J=8.1 Hz) | 118.0 |

| 7 | 6.37 (d, J=16.4 Hz) | 113.6 | 6.36 (d, J=16.0 Hz) | 113.1 |

| 8 | 7.70 (d, J=16.0 Hz) | 145.8 | 7.64 (d, J=15.8 Hz) | 145.2 |

| 9 | - | 164.8 | - | 164.1 |

| 1' | - | 127.3 | - | 125.1 |

| 2' | 7.12 (dd, J=8.2, 2.0 Hz) | 115.4 | 7.07 (dd, J=8.2, 2.0 Hz) | 115.1 |

| 3' | - | 146.2 | - | 145.5 |

| 4' | - | 147.7 | - | 145.69 |

| 5' | 6.91 (m) | 116.4 | 6.69 (m) | 115.9 |

| 6' | 6.82 (s) | 123.1 | - | 12.0 |

| 7' | 6.38 (d, J=12.0 Hz) | 113.9 | 6.37 (d, J=12.8 Hz) | 112.3 |

| 8' | 7.83 (d, J=12.8 Hz) | 135.4 | 7.71 (d, J=12.8 Hz) | 134.2 |

| 3-OH, 4-OH, 3'-OH, 4'-OH | 8.01 (s), 8.29 (s), 8.61 (s), 7.95 (s) | - | 9.17 (br. s) | - |

Note: The assignments are based on the provided literature and may vary slightly depending on the solvent and experimental conditions.

Natural Sources and Isolation

This compound is found in various plant species, primarily within the Lamiaceae family. The yield of this compound from these natural sources can vary significantly.

Table 2: Natural Sources of this compound and Reported Yields

| Plant Species | Family | Plant Part | Reported Yield | Reference |

| Schizonepeta genus | Lamiaceae | Not specified | Not specified | [2] |

| Salvia plebeia R. Br. | Lamiaceae | Aerial portions | 7.5 mg from 2.7 kg of dried material | [3] |

| Plectranthus caninus | Lamiaceae | Not specified | First isolated from this source | [1] |

| Salvia miltiorrhiza Bunge | Lamiaceae | Not specified | 37 mg from 100 kg | [1] |

| Perilla frutescens | Lamiaceae | Not specified | Not specified | [3] |

Experimental Protocol: Isolation from Salvia plebeia[3]

This protocol details the extraction and isolation of this compound from the aerial parts of Salvia plebeia.

1. Extraction:

-

Dry the aerial portions of Salvia plebeia (2.7 kg).

-

Extract the dried plant material with 70% ethanol (27 L) at room temperature for one week.

-

Concentrate the extract under reduced pressure to obtain a crude extract (1.09 kg).

2. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with n-hexane, chloroform, ethyl acetate, and n-butanol.

3. Column Chromatography:

-

Subject the most active fraction (ethyl acetate fraction) to column chromatography on a silica gel column.

-

Elute the column with a chloroform/methanol gradient (100:1 to 1:1, v/v) to yield seven fractions (S1-S7).

4. Further Purification:

-

The specific fraction containing this compound (e.g., S4) is further purified using repeated chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative HPLC, to yield pure this compound.

Chemical Synthesis

Two primary synthetic routes for this compound have been reported, providing a means to obtain the compound for research purposes without relying on natural extraction.

Synthesis via Baeyer-Villiger Oxidation[1]

This two-step synthesis starts from a commercially available precursor.

1. Step 1: Baeyer-Villiger Oxidation:

-

Commercially available 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one is treated with oxone to produce the tetramethylated this compound.

2. Step 2: Demethylation:

-

The tetramethylated intermediate is demethylated using boron tribromide (BBr3) to yield this compound.

Synthesis via Ruthenium-Catalyzed Addition[2]

This three-step synthesis also utilizes a commercially available starting material.

1. Step 1: Ramirez-Corey-Fuchs Reaction:

-

3,4-dimethoxybenzaldehyde is converted to a terminal alkyne.

2. Step 2: Ruthenium-Catalyzed Anti-Markovnikov Addition:

-

The terminal alkyne undergoes a ruthenium-catalyzed anti-Markovnikov addition with a carboxylic acid.

3. Step 3: Demethylation:

-

The resulting intermediate is demethylated using iodotrimethylsilane (Me3SiI) and quinoline to afford this compound.

Biological Activities and Mechanisms of Action

This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators in various cell models.

Table 3: Anti-inflammatory Effects of this compound

| Biological Effect | Cell Line | Concentration | Result | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| Inhibition of TNF-α Secretion | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| Inhibition of IL-6 Secretion | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition | [3] |

| Inhibition of IL-1β Secretion | RAW 264.7 macrophages | 20 µM | Almost complete suppression | [3] |

Note: Specific IC50 values for the inhibition of these inflammatory mediators by pure this compound were not available in the reviewed literature.

Antioxidant Activity

This compound demonstrates potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes.

Table 4: Antioxidant Effects of this compound

| Biological Effect | Assay/Cell Line | Concentration | Result | Reference |

| Free Radical Scavenging | In vitro assays | Not specified | Greater activity than caffeic acid, rosmarinic acid, and gallic acid | [3] |

| Increased Superoxide Dismutase (SOD) Levels | RAW 264.7 macrophages | Not specified | Dose-dependent increase | [3] |

| Increased Catalase Levels | RAW 264.7 macrophages | Not specified | Dose-dependent increase | [3] |

| Decreased Reactive Oxygen Species (ROS) | RAW 264.7 macrophages | Not specified | Dose-dependent decrease | [3] |

Note: Specific EC50 values for the antioxidant activity of pure this compound were not available in the reviewed literature.

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

This compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation. It has been shown to reduce the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages[3]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

This compound activates the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1)[3]. This contributes to its overall antioxidant and anti-inflammatory effects.

Recent studies have shown that this compound can alleviate liver ischemia/reperfusion injury by regulating the MKP5 and JNK/P38 pathway. It is suggested that this compound upregulates the expression of MAP Kinase Phosphatase 5 (MKP5), which in turn dephosphorylates and inactivates the pro-inflammatory kinases JNK and p38[2].

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties. Its multifaceted mechanism of action, involving the modulation of the NF-κB, Nrf2/HO-1, and MKP5/JNK/P38 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The availability of synthetic routes for this compound will facilitate more extensive preclinical and clinical research. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this intriguing molecule. Further studies are warranted to determine the precise IC50 and EC50 values of pure this compound for its various biological activities and to fully elucidate its pharmacokinetic and pharmacodynamic profiles in vivo.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Natural Product, Inhibits LPS-stimulated Nitric Oxide Production via Modulation of iNOS Mediated by NF-κB/MKP-5 Pathways [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation of Nepetoidin B from Salvia plebeia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for the isolation of Nepetoidin B, a bioactive phenolic compound, from the aerial parts of Salvia plebeia. The information presented is collated from scientific literature, offering detailed experimental protocols, quantitative data, and visual representations of the workflow and associated biological pathways.

Introduction

Salvia plebeia R. Br. is a traditional medicinal herb known for its use in treating various inflammatory conditions, colds, and bronchitis.[1][2] Its therapeutic properties are attributed to a rich phytochemical profile, including flavonoids, terpenoids, and phenolic acids.[1][3] Among these constituents, this compound has been identified as a key bioactive compound. Notably, the isolation of this compound from Salvia plebeia was reported for the first time in a 2021 study, which highlighted its potent anti-inflammatory and antioxidant activities.[1][2] This compound exerts its effects by modulating crucial signaling pathways, specifically the NF-κB and Nrf2/HO-1 pathways in macrophage cells.[1][2]

This document serves as a technical resource for the replication of the isolation procedure and to facilitate further research into the therapeutic potential of this compound.

Experimental Protocols

The following protocols are based on the successful isolation of this compound from Salvia plebeia.[1]

2.1 Plant Material and Extraction

-

Preparation of Plant Material : The aerial portions of Salvia plebeia are collected and dried.

-

Solvent Extraction :

-

2.7 kg of the dried, ground plant material is extracted with 27 L of 70% ethanol at room temperature for one week.

-

The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract. From the initial 2.7 kg of dried plant material, approximately 1.09 kg of crude extract is obtained.[1]

-

2.2 Fractionation of the Crude Extract

-

Solvent Partitioning : The crude ethanol extract is suspended in water.

-

This aqueous suspension is then successively partitioned with solvents of increasing polarity:

-

n-hexane

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

The remaining aqueous fraction is also collected.

-

The ethyl acetate fraction demonstrated the highest inhibitory activity on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells and was therefore selected for further purification.[1]

2.3 Chromatographic Purification

-

Silica Gel Column Chromatography : The active ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

Elution : The column is eluted with a chloroform/methanol solvent system. The specific gradient used in the original study was 100:1, 50:1, 20:1, 10:1, 5:1, 3:1, 1:1 (v/v), followed by 100% methanol.[1]

-

The fractions are collected and analyzed for the presence of the target compound.

2.4 Compound Identification

The purified compound is identified as this compound through spectroscopic analysis.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure is confirmed by comparing the ¹H and ¹³C NMR spectra with data reported in the literature.[1][5][6]

-

Ultraviolet (UV) Spectroscopy : The UV spectrum of this compound shows characteristic absorption maxima at 251 and 337 nm.[1][4]

Data Presentation

3.1 Extraction and Fractionation Data

| Parameter | Value | Reference |

| Starting Plant Material (Dried Aerial Parts) | 2.7 kg | [1] |

| Extraction Solvent | 70% Ethanol | [1] |

| Crude Extract Yield | 1.09 kg | [1] |

| Most Biologically Active Fraction | Ethyl Acetate | [1] |

3.2 Spectroscopic Identification Data

| Analysis Method | Observed Characteristics | Reference |

| UV Spectroscopy | Absorption maxima at 251 and 337 nm | [1][4] |

| ¹H NMR | Data consistent with literature values for this compound | [1][5][6] |

| ¹³C NMR | Data consistent with literature values for this compound | [1][5][6] |

Visualized Workflows and Pathways

4.1 Isolation Workflow

Caption: Workflow for the isolation of this compound.

4.2 Anti-inflammatory Signaling Pathways of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2]

Caption: Modulation of NF-κB and Nrf2/HO-1 pathways by this compound.

References

- 1. This compound from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from <i>Salvia plebeia</i> R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - ProQuest [proquest.com]

- 5. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

The Enigmatic Pathway of Nepetoidin B: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetoidin B, a phenolic compound found in various medicinal plants, particularly within the Lamiaceae family, has garnered interest for its potential therapeutic properties. Despite its documented biological activities, the precise biosynthetic pathway of this compound in plants remains an area of active investigation. This technical guide synthesizes the current understanding of its formation, detailing the proposed enzymatic steps, precursor molecules, and regulatory mechanisms. Drawing parallels with well-characterized related pathways, this document provides a comprehensive overview, including hypothetical quantitative data and detailed experimental protocols, to empower researchers in the fields of plant biochemistry, natural product chemistry, and drug development to further elucidate and potentially engineer this intriguing metabolic route.

Introduction

This compound is a naturally occurring ester, structurally identified as [(Z)-2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. It exists as two stereoisomers, (Z,E)-1 and (E,E)-1, which are found in varying ratios in different plant species. The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. This pathway provides the fundamental building blocks for this compound, which are derived from the amino acids phenylalanine and tyrosine. While the complete enzymatic cascade leading to this compound has not been definitively established, several plausible biosynthetic routes have been proposed based on the known chemistry of its precursors and related metabolic pathways.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is thought to proceed via one of three primary hypothetical pathways, all of which utilize precursors from the core phenylpropanoid pathway.

Pathway 1: Condensation of Caffeic Acid and Dopamine-derived Aldehyde

This proposed pathway involves the condensation of caffeic acid with the enol form of dopaldehyde (3,4-dihydroxyphenylacetaldehyde).

-

Precursor Synthesis:

-

Caffeic Acid: Synthesized from L-phenylalanine via the general phenylpropanoid pathway, involving the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate 3-Hydroxylase (C3H). Caffeic acid is then activated to its CoA-thioester, caffeoyl-CoA, by a 4-Coumarate-CoA Ligase (4CL).

-

Dopaldehyde: Derived from L-tyrosine or L-DOPA. Tyrosine can be converted to L-DOPA by Tyrosine Hydroxylase (TH). L-DOPA is then decarboxylated by DOPA Decarboxylase (DDC) to dopamine, which can be further oxidized by a monoamine oxidase (MAO) to yield dopaldehyde.

-

-

Condensation Reaction: The enol form of dopaldehyde is proposed to react with an activated form of caffeic acid, likely caffeoyl-CoA, in a condensation reaction to form the ester linkage of this compound. The enzyme catalyzing this specific condensation has not yet been identified but may belong to the BAHD acyltransferase family.

Early Research on the Biological Activity of Nepetoidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetoidin B is a naturally occurring phenolic compound that has been the subject of early scientific investigation for its potential therapeutic properties. Isolated from various plant species, including Salvia plebeia, it has demonstrated significant biological activity, primarily as a potent anti-inflammatory and antioxidant agent.[1][2] This technical guide provides an in-depth overview of the foundational research into this compound's biological effects, detailing the experimental methodologies, quantitative data, and the signaling pathways it modulates.

Core Biological Activities

Early research has predominantly focused on the anti-inflammatory and antioxidant effects of this compound, with studies frequently utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model for inflammation.[1][2][3] The compound has also been investigated for its potential in mitigating liver ischemia/reperfusion injury.[4]

Anti-Inflammatory Activity

This compound has been shown to inhibit the production of key pro-inflammatory mediators. In LPS-stimulated macrophages, it effectively reduces the secretion of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5][6] This inhibitory action is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]

Antioxidant Activity

The antioxidant properties of this compound are characterized by its capacity to reduce intracellular reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[2] Studies have demonstrated that treatment with this compound leads to increased levels of superoxide dismutase (SOD) and catalase in a dose-dependent manner.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies on this compound.

Table 1: Effect of this compound on Cell Viability and Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Parameter | Concentration (µM) | Observation | Reference |

| Cell Viability | Up to 20 | No significant cytotoxic effect | [2][3][5] |

| 40 | Inhibition of cell viability observed | [2][5][7] | |

| Nitric Oxide (NO) Production | 5, 10, 20 | Concentration-dependent inhibition | [2][3] |

| TNF-α Secretion | 5, 10, 20 | Concentration-dependent inhibition | [2][3][6] |

| IL-6 Secretion | 5, 10, 20 | Significant inhibition at 20 µM | [2][7] |

| IL-1β Secretion | 5, 10, 20 | Significant inhibition at 20 µM | [2][7] |

Table 2: Effect of this compound on Antioxidant Enzyme Levels in RAW 264.7 Cells

| Enzyme | Concentration (µM) | Observation | Reference |

| Superoxide Dismutase (SOD) | 5, 10, 20 | Dose-dependent enhancement of enzyme levels | [2][7] |

| Catalase | 5, 10, 20 | Dose-dependent enhancement of enzyme levels | [2][7] |

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory action of this compound is its inhibition of the NF-κB signaling pathway.[1][2] It has been shown to suppress the LPS-stimulated phosphorylation and nuclear translocation of the NF-κB/p65 subunit.[1][3] This prevents the transcription of genes encoding pro-inflammatory mediators.

Nrf2/HO-1 Signaling Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.[2] It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.

MAPK Signaling Pathway

This compound also modulates the mitogen-activated protein kinase (MAPK) pathway. It has been observed to inhibit the LPS-induced phosphorylation of JNK1/2 and p38 MAPK, while having no significant effect on ERK1/2.[1][3] This inhibition is partly mediated by the upregulation of mitogen-activated protein kinase phosphatase-5 (MKP-5), which dephosphorylates and inactivates JNK and p38.[3][4][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage RAW 264.7 cells are predominantly used.[9][10]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 18-24 hours) to induce an inflammatory response.[3][6]

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.

-

Methodology:

-

RAW 264.7 cells are seeded in 96-well plates and treated with this compound and/or LPS as described.

-

After the incubation period, MTT solution is added to each well and incubated for an additional 3-4 hours.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Nitric Oxide (NO) Assay (Griess Assay)

-

Principle: This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Methodology:

-

After cell treatment, the culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

The nitrite concentration is determined by comparison with a standard curve generated using sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Methodology:

-

Supernatants from treated cells are collected.

-

Commercially available ELISA kits are used according to the manufacturer's instructions.

-

This typically involves adding the supernatant to microplate wells pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme-linked conjugate, and a substrate.

-

The resulting colorimetric reaction is measured with a microplate reader, and concentrations are calculated based on a standard curve.[4]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-JNK, p-p38, Nrf2, HO-1) in cell lysates.

-

Methodology:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression, often normalized to a loading control like β-actin or GAPDH.[11]

-

Immunofluorescence Assay for NF-κB/p65 Nuclear Translocation

-

Principle: This microscopy-based technique visualizes the location of the NF-κB/p65 subunit within the cell to assess its translocation from the cytoplasm to the nucleus upon stimulation.[12]

-

Methodology:

-

Cells are grown on coverslips and subjected to the experimental treatments.

-

The cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with a primary antibody against NF-κB/p65.

-

After washing, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) is added.

-

The cell nuclei are counterstained with a nuclear dye (e.g., DAPI or Hoechst).

-

The coverslips are mounted on slides, and the cells are visualized using a fluorescence or confocal microscope. The overlay of the p65 signal and the nuclear stain indicates translocation.[13][14]

-

Experimental Workflow: In Vitro Anti-inflammatory Screening

References

- 1. This compound, a Natural Product, Inhibits LPS-stimulated Nitric Oxide Production via Modulation of iNOS Mediated by NF-κB/MKP-5 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Alleviates Liver Ischemia/Reperfusion Injury via Regulating MKP5 and JNK/P38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Antimicrobial Potential of Nepetoidin B: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetoidin B, a phenolic compound isolated from various medicinal plants, has garnered scientific interest for its diverse biological activities. While extensively studied for its anti-inflammatory and antioxidant properties, its potential as an antibacterial and antifungal agent remains a less explored yet promising area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial effects, addressing the available data, methodologies for its evaluation, and the putative mechanisms of action.

While direct, quantitative data on the antimicrobial efficacy of isolated this compound is limited in publicly available literature, this guide synthesizes related information and outlines the necessary experimental frameworks for its comprehensive evaluation.

Antibacterial and Antifungal Properties: A Qualitative Overview

Multiple studies assert that this compound possesses both antibacterial and antifungal properties. However, these claims are often made in the context of broader screenings of plant extracts or in reviews of the compound's overall bioactivities, without providing specific data on its spectrum of activity or potency. Research on various species of the Nepeta genus, from which this compound can be isolated, has demonstrated antimicrobial effects of their essential oils and extracts against a range of pathogens. These studies suggest that compounds within these extracts contribute to their therapeutic effects, though the specific contribution of this compound is not typically delineated.

Data Presentation: A Call for Quantitative Analysis

To rigorously assess the antimicrobial potential of this compound, comprehensive quantitative data is essential. The following tables represent a template for the clear and structured presentation of such data, which is crucial for comparative analysis and drug development efforts. Currently, specific MIC values for this compound are not available in the reviewed literature; the tables are presented here as a framework for future research.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Gram-positive | Data not available | Data not available | Data not available | |

| Streptococcus pyogenes | Gram-positive | Data not available | Data not available | Data not available | |

| Escherichia coli | Gram-negative | Data not available | Data not available | Data not available | |

| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available | Data not available |

Table 2: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Candida albicans | Yeast | Data not available | Data not available | Data not available | |

| Aspergillus fumigatus | Mold | Data not available | Data not available | Data not available | |

| Cryptococcus neoformans | Yeast | Data not available | Data not available | Data not available | |

| Trichophyton rubrum | Dermatophyte | Data not available | Data not available | Data not available |

Experimental Protocols: A Framework for Investigation

The following are detailed methodologies for key experiments required to elucidate the antibacterial and antifungal properties of this compound. These protocols are based on established standards in antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

a. Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Reference antimicrobial agent (e.g., ampicillin for bacteria, fluconazole for fungi)

b. Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

a. Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

b. Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Visualization of Experimental Workflow

A clear workflow is critical for reproducible experimental design. The following diagram illustrates the process for determining the antimicrobial activity of this compound.

Putative Signaling Pathways and Mechanisms of Action

The direct mechanism of action of this compound against bacteria and fungi has not been elucidated. However, based on the known mechanisms of other phenolic compounds, several hypotheses can be proposed.

Potential Antibacterial Mechanisms:

-

Cell Membrane Disruption: Phenolic compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components.

-

Enzyme Inhibition: this compound may inhibit essential bacterial enzymes involved in metabolism, DNA replication, or cell wall synthesis.

-

Interference with Biofilm Formation: Many natural compounds can inhibit the formation of biofilms, which are critical for bacterial survival and virulence.

Potential Antifungal Mechanisms:

-

Ergosterol Synthesis Inhibition: A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

-

Cell Wall Synthesis Inhibition: this compound could potentially interfere with the synthesis of key fungal cell wall components like chitin and β-glucans.

-

Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within fungal cells, leading to cellular damage and apoptosis.

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, focusing on the disruption of the fungal cell membrane and the induction of oxidative stress.

Conclusion and Future Directions

This compound presents an intriguing candidate for the development of new antimicrobial agents. However, the current body of research lacks the specific, quantitative data necessary to fully assess its potential. Future research should prioritize:

-

Systematic Screening: Conducting comprehensive MIC and MBC/MFC assays against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound in microbial cells.

-

In Vivo Efficacy: Evaluating the antimicrobial activity of this compound in animal models of infection.

-

Toxicology Studies: Assessing the safety profile of this compound to determine its therapeutic index.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound in the fight against infectious diseases.

Nepetoidin B as a Free-Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetoidin B, a naturally occurring caffeic acid ester, has garnered significant attention within the scientific community for its potent biological activities, including its notable capacity as a free-radical scavenger. This technical guide provides an in-depth overview of the antioxidant properties of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved in its mode of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Free-Radical Scavenging Activity: Quantitative Analysis

In addition to direct radical scavenging, this compound exerts significant antioxidant effects at the cellular level. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that pretreatment with this compound dose-dependently reduces intracellular reactive oxygen species (ROS) production. Furthermore, this compound enhances the endogenous antioxidant defense system by increasing the activity of key enzymes such as superoxide dismutase (SOD) and catalase.[1]

| Compound/Extract | Assay | Result | Reference |

| This compound | DPPH Radical Scavenging | Qualitatively greater activity than gallic acid, rosmarinic acid, and caffeic acid. | Grayer et al., 2003 |

| This compound | Cellular ROS Reduction (LPS-stimulated RAW 264.7 cells) | Dose-dependent decrease in intracellular ROS. | Lee et al., 2021 |

| This compound | Antioxidant Enzyme Activity (LPS-stimulated RAW 264.7 cells) | Dose-dependent increase in Superoxide Dismutase (SOD) and Catalase activity. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections describe the general protocols for key in vitro free-radical scavenging assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of this compound (dissolved in the same solvent). A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

-

Reaction Mixture: Varying concentrations of this compound are added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and cytoprotective properties.

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. In inflammatory conditions, such as those induced by LPS, the activation of the NF-κB pathway leads to the production of pro-inflammatory mediators. This compound has been shown to inhibit the activation of NF-κB, thereby reducing inflammation, which is often closely linked to oxidative stress. By suppressing inflammation, this compound can indirectly reduce the generation of free radicals by inflammatory cells.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro free-radical scavenging activity of a compound like this compound.

Caption: Workflow for in vitro antioxidant activity assessment.

Conclusion

This compound stands out as a highly potent natural antioxidant with significant potential for therapeutic applications. Its multifaceted mechanism of action, encompassing both direct free-radical scavenging and the modulation of key cellular antioxidant and anti-inflammatory pathways, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress. This guide provides a foundational understanding of this compound's antioxidant properties, offering valuable insights for researchers and drug development professionals. Future studies focused on elucidating the precise quantitative IC50 values in various antioxidant assays and exploring its efficacy in in vivo models are warranted to fully realize its therapeutic potential.

References

Initial Reports on the Antioxidant Potential of Nepetoidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetoidin B (NeB) is a phenolic compound first isolated from Plectranthus caninus and subsequently found in various plant species, including Salvia plebeia.[1][2] Possessing a range of biological activities, including antibacterial and antifungal properties, this compound has garnered significant interest for its potent anti-inflammatory and antioxidant effects.[1][3] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. Initial investigations reveal that this compound's primary antioxidant mechanism is not through direct radical scavenging but rather through the modulation of crucial intracellular signaling pathways that bolster endogenous antioxidant systems.[2][4]

This technical guide provides a consolidated overview of the initial findings on the antioxidant potential of this compound, focusing on its cellular mechanisms. It includes a summary of quantitative data, detailed experimental protocols derived from foundational studies, and visualizations of key pathways and workflows to support further research and development.

Cellular Antioxidant Mechanisms of this compound

Initial studies indicate that this compound exerts its antioxidant effects primarily by enhancing the cell's own defense mechanisms against oxidative stress. The principal activities observed are the reduction of intracellular ROS, the enhancement of endogenous antioxidant enzyme levels, and the activation of the Nrf2/HO-1 signaling pathway.[2][3][4] These investigations frequently utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model for inflammation and associated oxidative stress.[2][5]

Reduction of Reactive Oxygen Species (ROS)

In LPS-stimulated macrophages, this compound treatment has been shown to significantly decrease the accumulation of intracellular ROS.[2] This reduction helps mitigate the cellular damage caused by oxidative bursts that are characteristic of inflammatory responses.

Enhancement of Endogenous Antioxidant Enzymes

This compound treatment leads to a dose-dependent increase in the levels of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[2][6] SOD is responsible for converting the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂), which is then detoxified into water by catalase.[2][7] By upregulating these enzymes, this compound strengthens the primary enzymatic defense against oxidative stress.

Activation of the Nrf2/HO-1 Signaling Pathway

The cornerstone of this compound's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[4] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by an agent like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the transcription of phase II detoxification and antioxidant enzymes, most notably HO-1.[2][8][9]

Evidence for this mechanism is substantiated by experiments where the anti-inflammatory and antioxidant effects of this compound were significantly diminished when cells were pre-treated with tin protoporphyrin (SnPP), a known inhibitor of HO-1.[2][4]

Data Presentation

The following tables summarize the quantitative and qualitative findings from initial reports on this compound's antioxidant effects.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay Type | Result | Reference Compound(s) | Source |

| Free Radical Scavenging | Qualitatively reported as having greater activity | Caffeic acid, Rosmarinic acid, Gallic acid | [2][6] |

| DPPH, ABTS, FRAP | Specific IC50 values for pure this compound are not detailed in the initial reports. | - | - |

Note: While direct free-radical scavenging properties are mentioned, comprehensive quantitative data (e.g., IC50 values) for purified this compound are limited in the initial key studies, which focus more on cellular mechanisms.

Table 2: Cellular Antioxidant Effects of this compound in LPS-Stimulated RAW 264.7 Cells

| Parameter | Effect of this compound Treatment | Observation Details | Source |

| Intracellular ROS Levels | Decrease | Significantly reduced ROS accumulation as measured by DCF fluorescence. | [2][6] |

| Superoxide Dismutase (SOD) | Increase | Enhanced SOD levels in a dose-dependent manner. | [2][4][6] |

| Catalase (CAT) | Increase | Enhanced catalase levels in a dose-dependent manner. | [2][4][6] |

| Nrf2 Nuclear Translocation | Increase | Promoted the movement of Nrf2 from the cytoplasm to the nucleus. | [2] |

| Heme Oxygenase-1 (HO-1) | Increase | Upregulated the expression of HO-1 protein. | [2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial reports on this compound's antioxidant potential.

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol is for measuring general ROS levels within adherent cells.[10][11][12][13]

-

Cell Seeding: Seed RAW 264.7 cells (or other adherent cells) in a 96-well black, clear-bottom plate at a suitable density (e.g., 1-4 x 10⁴ cells/well) and culture overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce oxidative stress by adding LPS (1 µg/mL) to the wells and incubate for the desired period (e.g., 18-24 hours).

-

Staining:

-

Prepare a fresh 10-25 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium. Protect the solution from light.

-

Remove the culture medium from the wells and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Antioxidant Enzyme Activity Assays (SOD and Catalase)

This protocol outlines the general steps for determining the activity of SOD and CAT from cell lysates.[7][14][15][16][17]

-

Cell Culture and Lysis:

-

Culture RAW 264.7 cells in 6-well plates (e.g., 1 x 10⁶ cells/well).

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[5]

-

Harvest the cells and lyse them using a suitable lysis buffer (e.g., 0.1 M Tris-HCl pH 7.4, 0.5% Triton X-100, 5 mM β-mercaptoethanol, 0.1 mg/mL PMSF).[5]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization.

-

SOD Activity Assay:

-

Use a commercial SOD assay kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system) and a detector molecule like nitroblue tetrazolium (NBT) or WST-8.[7][16]

-

The assay measures the degree to which the SOD in the sample inhibits the reduction of the detector molecule by superoxide radicals.

-

-

Catalase Activity Assay:

-

Calculation: Calculate the specific activity of each enzyme and normalize to the total protein content (e.g., Units/mg protein).

Western Blot Analysis for Nrf2 Pathway Proteins

This protocol is for detecting the expression levels of Nrf2, Keap1, and HO-1.[18][19][20][21]

-

Protein Extraction:

-

Following cell treatment (as described in 3.2.1), extract total cellular proteins using RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, perform cytoplasmic and nuclear fractionation using a commercial kit.

-

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin, GAPDH, or Lamin A/C for nuclear fractions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band density using image analysis software and normalize to the loading control.

-

Immunofluorescence Assay for Nrf2 Nuclear Translocation

This protocol is for visualizing the subcellular localization of Nrf2.[22][23][24][25][26]

-

Cell Culture: Grow cells on glass coverslips in 24-well plates overnight.

-

Treatment: Treat cells with this compound and/or LPS for the desired time.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Antibody Staining:

-

Incubate the cells with a primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Nrf2 translocation is confirmed by the co-localization of the Nrf2 signal (e.g., green) and the DAPI signal (blue) in the nucleus.

Mandatory Visualizations

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for Assessing Cellular Antioxidant Activity.

References

- 1. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Alleviates Liver Ischemia/Reperfusion Injury via Regulating MKP5 and JNK/P38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from <i>Salvia plebeia</i> R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - ProQuest [proquest.com]

- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doc.abcam.com [doc.abcam.com]

- 12. arigobio.com [arigobio.com]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. doaj.org [doaj.org]

- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [bio-protocol.org]

- 17. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [en.bio-protocol.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 23. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Item - Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope (original magnificationÃ400). - Public Library of Science - Figshare [plos.figshare.com]

- 26. researchgate.net [researchgate.net]

The Enigmatic Role of Nepetoidin B in Plant Defense: A Technical Guide for Researchers

Abstract

Nepetoidin B, a naturally occurring phenolic compound found in various medicinal plants, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies. While its role in human health is an active area of research, its function within the plant kingdom, particularly in defense against pathogens, remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and proposes a hypothetical framework for its involvement in plant defense mechanisms. Drawing parallels from structurally related compounds, such as caffeic acid and rosmarinic acid, we outline potential antifungal and antiviral activities, putative signaling pathways, and detailed experimental protocols for researchers to investigate these hypotheses. This document is intended to serve as a foundational resource for scientists in plant pathology, phytochemistry, and drug development to unlock the potential of this compound in agricultural and therapeutic applications.

Introduction

Plants produce a vast arsenal of secondary metabolites to defend themselves against a myriad of biotic and abiotic stresses. Among these, phenolic compounds play a crucial role in protecting plants from pathogens, herbivores, and UV radiation. This compound, a caffeic acid derivative, has been isolated from several plant species, including those from the Lamiaceae family. While its anti-inflammatory effects in mammalian cells are documented, its direct contribution to the defense mechanisms of its host plants is yet to be elucidated.

This guide puts forth a series of hypotheses regarding the role of this compound in plant immunity, focusing on its potential as an antimicrobial agent and an elicitor of plant defense responses. We provide a comprehensive overview of the methodologies required to test these hypotheses, including detailed experimental protocols and data presentation formats.

Proposed Antimicrobial Activity of this compound

Based on the known antifungal and antiviral properties of its structural relatives, caffeic acid and rosmarinic acid, it is hypothesized that this compound possesses direct antimicrobial activity against a range of phytopathogens.

Quantitative Data on Antimicrobial Activity

To date, there is a notable absence of published quantitative data on the efficacy of this compound against specific plant pathogens. To guide future research, the following tables present a proposed structure for reporting such data, with hypothetical values for illustrative purposes.

Table 1: Proposed Antifungal Activity of this compound against Common Phytopathogens

| Fungal Pathogen | Host Plant | IC50 (µg/mL) of this compound | MIC (µg/mL) of this compound | Reference Compound (e.g., Tebuconazole) IC50 (µg/mL) |

| Botrytis cinerea | Strawberry | [Data to be determined] | [Data to be determined] | [Value] |

| Fusarium oxysporum | Tomato | [Data to be determined] | [Data to be determined] | [Value] |

| Magnaporthe oryzae | Rice | [Data to be determined] | [Data to be determined] | [Value] |

| Phytophthora infestans | Potato | [Data to be determined] | [Data to be determined] | [Value] |

Table 2: Proposed Antiviral Activity of this compound against Common Plant Viruses

| Viral Pathogen | Host Plant | EC50 (µg/mL) of this compound | Mode of Action | Reference Compound (e.g., Ribavirin) EC50 (µg/mL) |

| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | [Data to be determined] | [e.g., Inhibition of replication] | [Value] |

| Cucumber Mosaic Virus (CMV) | Cucumber | [Data to be determined] | [e.g., Inhibition of cell-to-cell movement] | [Value] |

| Potato Virus Y (PVY) | Potato | [Data to be determined] | [e.g., Virucidal] | [Value] |

Proposed Role in Plant Defense Signaling

Beyond direct antimicrobial action, this compound may function as an elicitor of plant defense signaling pathways, such as Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). It is hypothesized that this compound could trigger the production of key defense hormones like salicylic acid (SA) and jasmonic acid (JA), leading to the expression of pathogenesis-related (PR) genes and the reinforcement of cell walls.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by the perception of this compound by plant cells, leading to an enhanced defense state.

Caption: Hypothesized signaling pathway of this compound in plant defense.

Experimental Protocols

The following section provides detailed methodologies for investigating the proposed antifungal, antiviral, and defense-eliciting properties of this compound.

Antifungal Susceptibility Testing

Objective: To determine the in vitro antifungal activity of this compound against Botrytis cinerea.

Materials:

-

Pure this compound

-

Botrytis cinerea culture

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Culture B. cinerea on PDA plates for 7-10 days at 22°C. Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL in PDB.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PDB to achieve a range of final concentrations to be tested.

-

Microdilution Assay: In a 96-well plate, add 100 µL of the B. cinerea spore suspension to 100 µL of each this compound dilution. Include a positive control (a known fungicide) and a negative control (PDB with DMSO).

-

Incubation: Incubate the plates at 22°C for 48-72 hours.

-

Data Collection: Measure the optical density at 600 nm to determine fungal growth. The IC50 (concentration inhibiting 50% of growth) and MIC (minimum inhibitory concentration) can then be calculated.

Caption: Workflow for in vitro antifungal susceptibility testing.

Antiviral Activity Assay

Objective: To evaluate the antiviral activity of this compound against Tobacco Mosaic Virus (TMV).

Materials:

-

Pure this compound

-

TMV-infected Nicotiana tabacum leaves

-

Healthy Nicotiana glutinosa plants (local lesion host)

-

Phosphate buffer

-

Carborundum powder

Protocol:

-

Virus Inoculum Preparation: Homogenize TMV-infected leaves in phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the virus particles.

-

Compound Application: Prepare different concentrations of this compound in phosphate buffer.

-

Inoculation: Dust the leaves of N. glutinosa with carborundum. Mix the TMV inoculum with the this compound solutions. Rub the mixture onto the leaf surfaces. For a control, use the virus inoculum mixed with buffer only.

-

Incubation: Maintain the plants in a controlled environment for 3-5 days.

-

Data Collection: Count the number of local lesions on the inoculated leaves. A reduction in the number of lesions compared to the control indicates antiviral activity. The EC50 (concentration causing 50% reduction in lesions) can be calculated.

Caption: Workflow for antiviral activity assay using a local lesion host.

Analysis of Plant Defense Gene Expression

Objective: To determine if this compound induces the expression of pathogenesis-related (PR) genes.

Materials:

-

Arabidopsis thaliana seedlings

-

Pure this compound

-

Liquid nitrogen

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Primers for PR genes (e.g., PR-1, PR-2, PDF1.2) and a reference gene (e.g., Actin)

Protocol:

-

Treatment: Treat A. thaliana seedlings with a solution of this compound. Use a mock treatment (solution without this compound) as a control.

-

Sample Collection: Harvest leaf tissue at different time points (e.g., 0, 6, 12, 24 hours) post-treatment and immediately freeze in liquid nitrogen.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and synthesize cDNA.

-

qRT-PCR: Perform quantitative real-time PCR using primers for the target PR genes and the reference gene.

-

Data Analysis: Analyze the relative expression levels of the PR genes using the comparative Ct method. An upregulation of PR genes in this compound-treated plants compared to the control would indicate an induction of defense responses.

Conclusion and Future Directions

The role of this compound in plant defense is a promising yet underexplored field of research. This technical guide provides a foundational framework for investigating its potential antimicrobial and defense-eliciting properties. The proposed hypotheses, data presentation structures, and detailed experimental protocols are intended to stimulate and guide future research in this area.

Future studies should focus on:

-

Screening this compound against a broad range of plant pathogens to determine its spectrum of activity.

-

Elucidating the precise molecular mechanisms of its antimicrobial action.

-

Identifying the plant receptors and signaling components involved in the perception of this compound.

-

Investigating the potential for synergistic effects when combined with other natural compounds or conventional pesticides.

-

Conducting in planta experiments to validate the in vitro findings and assess the potential of this compound for crop protection.

By systematically addressing these research questions, the scientific community can uncover the true potential of this compound as a valuable tool in the development of novel and sustainable strategies for plant disease management.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Nepetoidin B

Introduction

Nepetoidin B is a naturally occurring phenolic compound isolated from various plants, including those of the Salvia and Plectranthus genera. It exists as two stereoisomers, (Z,E)-1 and (E,E)-1. The compound has garnered interest from the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, antifungal, and antibacterial properties. However, the low natural abundance of this compound makes extraction from plant sources inefficient for large-scale research; for instance, only 37 mg was isolated from 100 kg of Salvia miltiorrhiza Bunge. This limitation has spurred the development of synthetic routes to provide sufficient quantities for further investigation. This document details two distinct and published total synthesis protocols for this compound.

Protocol 1: Two-Step Synthesis via Baeyer–Villiger Oxidation

This was the first reported total synthesis of this compound, developed by Timokhin et al. The strategy is a concise, two-step process starting from a commercially available pentadienone derivative.

Synthetic Pathway Overview

The synthesis begins with the Baeyer–Villiger oxidation of 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one, which selectively transforms one of the α,β-unsaturated ketone moieties into a vinyl acetate. The resulting tetramethylated intermediate is then subjected to demethylation to yield this compound.

Caption: Workflow for the two-step synthesis of this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Yield |

| 1 | Baeyer–Villiger Oxidation | 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one (2) | Tetramethylated this compound ((E,E)-3) | 40% (37% starting material recovered) |

| 2 | Demethylation | Tetramethylated this compound ((E,E)-3) | This compound (1) | 43% |

| Overall | - | - | This compound (1) | 17% |

Detailed Experimental Protocols

Step 1: Synthesis of Tetramethylated this compound ((E,E)-3) via Baeyer–Villiger Oxidation

-

Materials: 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one (2), Oxone, Sodium bicarbonate (NaHCO₃), Acetone, Water, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one (2) in a mixture of acetone and water, add solid sodium bicarbonate.

-

Cool the mixture in an ice bath and add Oxone portion-wise over a period of 30 minutes.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the tetramethylated this compound ((E,E)-3).

-

Step 2: Synthesis of this compound (1) via Demethylation

-

Materials: Tetramethylated this compound ((E,E)-3), Boron tribromide (BBr₃), Dry Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve the tetramethylated this compound ((E,E)-3) (1.0 equiv) in dry dichloromethane under an argon atmosphere.

-

Cool the solution to -78 °C and add boron tribromide (6.0 equiv) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Allow the mixture to warm to 0 °C over 1 hour, and then to room temperature over another hour.

-

Cool the mixture again to -78 °C and quench by the addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature over 20 minutes.

-

Partition the mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (MeOH/CH₂Cl₂ 10:90) to furnish this compound (1) as a yellow solid. The product is a mixture of isomers ((E,E)-1/(Z,E)-1 in a 94:6 ratio).

-

Protocol 2: Three-Step Synthesis via Ruthenium-Catalyzed Addition

This more recent synthesis, reported by Yao et al., provides a higher overall yield starting from 3,4-dimethoxybenzaldehyde.

Synthetic Pathway Overview

The synthesis commences with the preparation of 3,4-dimethoxyphenylacetylene from 3,4-dimethoxybenzaldehyde via a Ramirez–Corey–Fuchs reaction. This alkyne is then coupled with 3,4-dimethoxycinnamic acid using a Ruthenium-catalyzed anti-Markovnikov addition to form the tetramethylated this compound intermediate. The final step is a demethylation using iodotrimethylsilane (Me₃SiI) to give this compound.

Caption: Workflow for the three-step synthesis of this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material(s) | Product | Yield |

| 1 | Ramirez–Corey–Fuchs | 3,4-Dimethoxybenzaldehyde (2) | 3,4-Dimethoxyphenylacetylene (3) | 95% |

| 2 | Ru-catalyzed Addition | Alkyne (3) + 3,4-Dimethoxycinnamic acid (4) | Tetramethylated this compound (5) | 90% |

| 3 | Demethylation | Tetramethylated this compound ((E,E)-5) | This compound ((E,E)-1) | 59% |

| Overall | - | - | This compound (1) | ~52% |

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxyphenylacetylene (3)

-